molecular formula C13H14N2 B1296348 Benzyl-pyridin-3-ylmethyl-amine CAS No. 63361-56-8

Benzyl-pyridin-3-ylmethyl-amine

Cat. No. B1296348
CAS RN: 63361-56-8
M. Wt: 198.26 g/mol
InChI Key: COHYOBKZKMKMIX-UHFFFAOYSA-N
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Description

Benzyl-pyridin-3-ylmethyl-amine is a chemical compound with the molecular formula C13H14N2 . It is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .


Synthesis Analysis

The synthesis of Benzyl-pyridin-3-ylmethyl-amine and similar compounds has been the subject of various studies . For instance, a study published in Nature reported a method for introducing various functional groups on the pyridine scaffold by remodeling of 3-formyl (aza)indoles/benzofurans via a ring cleavage reaction .


Molecular Structure Analysis

The molecular structure of Benzyl-pyridin-3-ylmethyl-amine can be analyzed using various techniques. The compound has a molecular weight of 198.26 g/mol . Techniques such as hydrogen/deuterium exchange (HDX), limited proteolysis, and chemical crosslinking (CX) can be used to analyze protein structures .


Chemical Reactions Analysis

The chemical reactions involving Benzyl-pyridin-3-ylmethyl-amine can be analyzed using various methods . For instance, a study published in the Journal of Chemical Information and Modeling analyzed the performance of transformer models for product, reactant, and reagent prediction tasks under different scenarios of data availability and data augmentation .


Physical And Chemical Properties Analysis

Amines, including Benzyl-pyridin-3-ylmethyl-amine, have certain physical and chemical properties. For example, the solubilities of amines are similar to those of alcohols; the boiling points of primary and secondary amines are similar to those of alcohols .

Relevant Papers There are several relevant papers on Benzyl-pyridin-3-ylmethyl-amine and similar compounds . For instance, a paper published in the Journal of Enzyme Inhibition and Medicinal Chemistry discusses the design, synthesis, and biological evaluation of certain derivatives .

Scientific Research Applications

Catalytic Applications

Benzyl-pyridin-3-ylmethyl-amine and its derivatives are explored in various catalytic applications. For instance, palladacycles with this core structure are used as catalysts in Suzuki–Miyaura coupling and allylation reactions, showing efficiency in homogeneous pathways (Singh et al., 2017). Similarly, diiron(III) complexes of tridentate 3N ligands, including derivatives of benzyl-pyridin-3-ylmethyl-amine, have been studied for their catalytic activity in hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

Synthesis of Complexes and Ligands

Benzyl-pyridin-3-ylmethyl-amine is pivotal in the synthesis of various complexes and ligands. For example, its derivatives have been used in the diastereospecific and diastereoselective syntheses of Ruthenium(II) complexes, which are important in the field of coordination chemistry (Gómez et al., 2006). Additionally, these compounds have been employed in electrochemical C-H Amination, demonstrating broad applicability across various substrates (Waldvogel & Moehle, 2015).

Corrosion Inhibition

Research has also explored the potential of benzyl-pyridin-3-ylmethyl-amine derivatives as corrosion inhibitors. Studies indicate their effectiveness in protecting mild steel in hydrochloric acid, with variations in efficiency depending on the substituted functional groups (Ashassi-Sorkhabi et al., 2005).

Development of Coordination Polymers

The compound is integral in constructing helical silver(I) coordination polymers. Its flexibility and structural properties facilitate the formation of various helical chain structures in these polymers (Zhang et al., 2013).

Synthesis of Heterocyclic Compounds

Benzyl-pyridin-3-ylmethyl-amine derivatives are used in the synthesis of heterocyclic compounds. For example, they play a role in the copper-catalyzed amination leading to N-heterocycles, offering a strategy for constructing these important structures (Lu et al., 2011).

properties

IUPAC Name

1-phenyl-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-5-12(6-3-1)9-15-11-13-7-4-8-14-10-13/h1-8,10,15H,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHYOBKZKMKMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303757
Record name N-Nicotinylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-pyridin-3-ylmethyl-amine

CAS RN

63361-56-8
Record name 63361-56-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Nicotinylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GF Makhaeva, NP Boltneva, SV Lushchekina… - Bioorganic & Medicinal …, 2016 - Elsevier
A series of 31 N,N-disubstituted 2-amino-5-halomethyl-2-thiazolines was designed, synthesized, and evaluated for inhibitory potential against acetylcholinesterase (AChE), …
Number of citations: 75 www.sciencedirect.com
P Even, C Ruzié, D Ricard, B Boitrel - Organic letters, 2005 - ACS Publications
… investigated with both porphyrin 1Zn and benzyl-pyridin-3-ylmethyl-amine (R = benzyl, Scheme 1). … Furthermore, benzyl-pyridin-3-ylmethyl-amine should be more reactive toward the 1,4 …
Number of citations: 12 pubs.acs.org
I Borthakur, M Maji, A Joshi… - The Journal of Organic …, 2021 - ACS Publications
Herein, we demonstrated an efficient protocol for reductive alkylation of azides/nitro compounds via a borrowing hydrogen (BH) method. By following this protocol, selective mono- and …
Number of citations: 7 pubs.acs.org

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